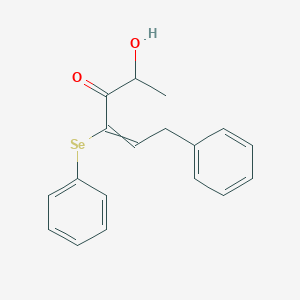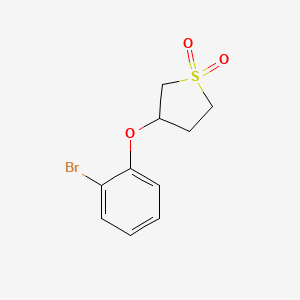![molecular formula C10H9N5O5 B14565937 2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-6-nitropyridine CAS No. 61800-08-6](/img/structure/B14565937.png)
2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-6-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-6-nitropyridine is a complex organic compound that features both imidazole and pyridine rings. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine. The imidazole ring is known for its broad range of chemical and biological properties, while the nitropyridine moiety adds further functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-6-nitropyridine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Coupling with Pyridine: The final step involves coupling the nitroimidazole with a nitropyridine derivative, typically using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and improved safety when handling nitrating agents.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-6-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can yield amines, which can be further functionalized.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Nitroso derivatives or other oxidized forms.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole or pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-6-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-6-nitropyridine is primarily related to its ability to interact with biological macromolecules:
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Similar in structure and function, used as an antiparasitic agent.
Ornidazole: Another nitroimidazole derivative with applications in treating infections.
Uniqueness
2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-6-nitropyridine is unique due to the presence of both imidazole and pyridine rings, which may confer additional chemical and biological properties compared to other nitroimidazoles .
Properties
CAS No. |
61800-08-6 |
|---|---|
Molecular Formula |
C10H9N5O5 |
Molecular Weight |
279.21 g/mol |
IUPAC Name |
2-[(1-methyl-5-nitroimidazol-2-yl)methoxy]-6-nitropyridine |
InChI |
InChI=1S/C10H9N5O5/c1-13-8(11-5-10(13)15(18)19)6-20-9-4-2-3-7(12-9)14(16)17/h2-5H,6H2,1H3 |
InChI Key |
JTGJPFLBFUAUJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1COC2=CC=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(phenylsulfanyl)butanamide]](/img/structure/B14565856.png)

![1,2,3,4-Tetrahydrobenzo[g]phthalazine](/img/structure/B14565865.png)


![6-Amino-N-[4-(hydrazinylidenemethyl)phenyl]hexanamide](/img/structure/B14565874.png)
![1-{[(4-Methoxyphenyl)methylidene]amino}imidazolidin-2-one](/img/structure/B14565875.png)


![3-Ethyl-2-methyl-3H-thieno[2,3-d]imidazole](/img/structure/B14565895.png)

![2-Benzyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14565906.png)
![[2-(8-Ethoxy-4,8-dimethylnon-3-en-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14565914.png)
![Ethyl 4-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14565922.png)
